L-Methioninamide hydrochloride

Beschreibung

The exact mass of the compound L-Methioninamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality L-Methioninamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Methioninamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

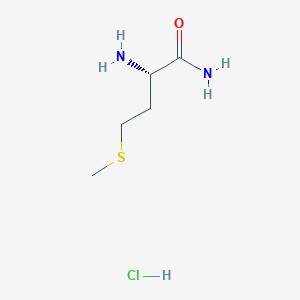

IUPAC Name |

(2S)-2-amino-4-methylsulfanylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2OS.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCBMJHINDTXGV-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594863 |

Source

|

| Record name | L-Methioninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16120-92-6 |

Source

|

| Record name | L-Methioninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-4-(methylsulfanyl)butanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Methioninamide Hydrochloride: A Technical Guide for Researchers

CAS Number: 16120-92-6

This technical guide provides an in-depth overview of L-Methioninamide hydrochloride, a derivative of the essential amino acid L-methionine. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and relevant biochemical pathways.

Chemical and Physical Properties

L-Methioninamide hydrochloride is a white to off-white crystalline powder. Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it a convenient compound for various laboratory applications.[1] Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 16120-92-6 | [1] |

| Molecular Formula | C₅H₁₃ClN₂OS | [1] |

| Molecular Weight | 184.69 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 222 - 226 °C | |

| Solubility | Soluble in water | [1] |

| Purity | ≥98% (HPLC) | |

| Optical Rotation | [α]²⁰/D = +17° ± 2° (c=1 in H₂O) |

Applications in Research and Development

L-Methioninamide hydrochloride serves as a versatile building block in various scientific disciplines:

-

Pharmaceutical Development: It is utilized as a precursor and building block in the synthesis of more complex pharmaceutical compounds. Its structure is of interest in the development of peptidomimetics and other therapeutic agents.

-

Biochemical Research: As a derivative of L-methionine, it is employed in studies related to amino acid metabolism, protein synthesis, and enzyme-substrate interactions.[1] It can act as an inhibitor of methionyl-tRNA synthetase.[1]

-

Peptide Synthesis: L-Methioninamide hydrochloride can be used as the C-terminal residue in the synthesis of peptide amides, which often exhibit enhanced stability and biological activity compared to their carboxylic acid counterparts.

Methionine Metabolism: A Central Pathway

L-Methionine plays a crucial role in cellular metabolism, primarily through the methionine cycle and the transsulfuration pathway. Understanding these pathways is essential for researchers working with methionine derivatives. The following diagram illustrates the key steps in methionine metabolism.

Experimental Protocol: Synthesis of L-Methioninamide Hydrochloride

The following protocol describes a general method for the direct amidation of L-methionine to form L-Methioninamide, followed by conversion to its hydrochloride salt. This procedure is adapted from established methods for the protecting-group-free synthesis of amino acid amides.

Materials:

-

L-Methionine

-

Thionyl chloride (SOCl₂) or a suitable carbodiimide (B86325) (e.g., DCC, EDC)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Ammonia (B1221849) solution (e.g., 7N in Methanol) or ammonia gas

-

Anhydrous diethyl ether

-

Hydrochloric acid (e.g., 1M in diethyl ether)

Procedure:

-

Activation of the Carboxylic Acid:

-

Suspend L-methionine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC). The formation of the acyl chloride intermediate is observed.

-

-

Amidation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a solution of ammonia in methanol (B129727) (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

-

Work-up and Isolation:

-

Filter the reaction mixture to remove any solid byproducts (e.g., ammonium (B1175870) chloride).

-

Concentrate the filtrate under reduced pressure to obtain the crude L-Methioninamide.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified L-Methioninamide in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

-

Add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.

-

The L-Methioninamide hydrochloride will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Logical Workflow for Synthesis:

Safety and Handling

L-Methioninamide hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of L-Methioninamide hydrochloride for research and development purposes. For specific applications, further investigation and optimization of protocols may be necessary.

References

L-Methioninamide Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of L-Methioninamide hydrochloride, a derivative of the essential amino acid L-methionine. It details the compound's physicochemical properties, synthesis, biological significance, and applications, with a focus on its relevance in research and pharmaceutical development.

Introduction

L-Methioninamide hydrochloride is the hydrochloride salt of the amide form of L-methionine, an essential sulfur-containing amino acid. The modification of the carboxyl group to an amide enhances the compound's solubility and stability, making it a valuable tool in various scientific applications.[1] Recognized for its role in protein synthesis and as a precursor to crucial biomolecules like cysteine and taurine, L-methionine and its derivatives are integral to numerous metabolic processes.[1][2] This compound serves as a building block in pharmaceutical synthesis, a component in nutritional supplements, and a factor in cell culture media.[1] Its antioxidant properties and potential as an inhibitor of methionyl-tRNA synthetase further underscore its importance in biochemical and therapeutic research.[1][2]

Physicochemical Properties

The fundamental properties of L-Methioninamide hydrochloride are summarized below. This data is critical for its application in experimental design, formulation, and chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Weight | 184.69 g/mol | [1] |

| Molecular Formula | C₅H₁₂N₂OS·HCl | [1][3] |

| CAS Number | 16120-92-6 | [2][3] |

| Appearance | White to off-white crystalline powder or solid | [1][2][3] |

| Melting Point | 222 - 226 °C | [1][3][4] |

| Solubility | Soluble in water | [2][3] |

| Purity | ≥98% (HPLC) | [1] |

| Optical Rotation | [α]D²⁰ = +17 ± 2° (c=1 in H₂O) | [1][3] |

| IUPAC Name | (2S)-2-amino-4-(methylthio)butanamide hydrochloride | [4] |

| Synonyms | L-Met-NH₂·HCl, (S)-2-Amino-4-(methylthio)butanamide Hydrochloride | [3] |

Synthesis and Manufacturing

While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis of L-Methioninamide hydrochloride can be conceptualized based on standard peptide chemistry. The process involves the amidation of the carboxylic acid group of a protected L-methionine precursor, followed by deprotection and salt formation.

A representative synthetic workflow is as follows:

-

Protection: The amino group of L-methionine is protected with a suitable protecting group (e.g., Boc or Cbz) to prevent side reactions.

-

Activation: The carboxylic acid group of the protected L-methionine is activated using a coupling agent (e.g., DCC, HBTU) to facilitate amide bond formation.

-

Amidation: The activated ester is reacted with ammonia (B1221849) (or an ammonia equivalent) to form the protected L-methioninamide.

-

Deprotection: The amino protecting group is removed under appropriate conditions (e.g., acidolysis for Boc).

-

Salt Formation: The resulting L-methioninamide free base is treated with hydrochloric acid to yield the stable hydrochloride salt, which is then isolated and purified.

Biological Role and Metabolic Context

L-Methioninamide hydrochloride is primarily valued for its relationship to L-methionine. As a derivative, it is expected to participate in or influence the metabolic pathways of its parent amino acid. The central role of L-methionine is its conversion to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[5]

The two primary metabolic fates of L-methionine are the Methionine Cycle and the Transsulfuration Pathway.

-

Methionine Cycle: L-methionine is converted to SAM. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be re-methylated to regenerate methionine, thus completing the cycle.[5][6]

-

Transsulfuration Pathway: When methionine is in excess, homocysteine is diverted from the methionine cycle into the transsulfuration pathway. Here, it is irreversibly converted to cystathionine (B15957) and then to cysteine, a key component of the major intracellular antioxidant, glutathione.[7]

L-Methioninamide hydrochloride can serve as a precursor that is metabolized to L-methionine, thereby entering these critical pathways.

Caption: Metabolic pathway of L-methionine and its derivatives.

Applications in Research and Development

The unique properties of L-Methioninamide hydrochloride make it suitable for a range of applications:

-

Pharmaceutical Development: It serves as a key building block for synthesizing novel pharmaceutical compounds, particularly those targeting metabolic disorders.[1]

-

Nutritional Science: It is used in dietary and nutritional supplement formulations to support amino acid balance and muscle recovery.[1]

-

Biotechnology: In cell culture, it can act as a growth-promoting factor, enhancing cell proliferation and viability for applications in tissue engineering and regenerative medicine.[1]

-

Cosmetic Formulations: Its antioxidant properties are leveraged in skincare products to protect against oxidative stress.[1]

-

Veterinary Science: It is used as an additive in animal feed to improve the nutritional profile and support the growth and health of livestock.[1]

Experimental Protocols

The following sections provide detailed methodologies for the characterization of L-Methioninamide hydrochloride.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a representative method for determining the purity of L-Methioninamide hydrochloride using reversed-phase HPLC with pre-column derivatization for UV detection.

Principle: Amino acid amides lack a strong native chromophore. Therefore, pre-column derivatization with a reagent such as o-phthalaldehyde (B127526) (OPA) is used to form a highly fluorescent isoindole product that can be detected with high sensitivity.[8] Purity is calculated based on the area percentage of the principal peak.

Instrumentation and Reagents:

-

HPLC system with a gradient pump, autosampler, and UV-Vis or fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

Derivatization Reagent: OPA solution with 3-mercaptopropionic acid.

-

Sample Diluent: HPLC-grade water.

-

L-Methioninamide hydrochloride reference standard and test sample.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the L-Methioninamide hydrochloride sample in the diluent to a final concentration of approximately 1 mg/mL.

-

Derivatization: In an autosampler vial, mix 10 µL of the sample solution with 40 µL of the OPA derivatization reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 340 nm (Excitation) / 450 nm (Emission) for fluorescence, or 340 nm for UV.

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0 10 25 70 26 90 30 90 31 10 | 35 | 10 |

-

-

Analysis: Inject the derivatized sample onto the HPLC system. Record the chromatogram and integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Melting Point Determination

This protocol follows the standard capillary method for determining the melting range of a solid crystalline substance.[9][10]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.[11]

Instrumentation and Reagents:

-

Melting point apparatus with a heating block or oil bath, calibrated thermometer or digital sensor, and a viewing lens.

-

Glass capillary tubes (closed at one end).

-

L-Methioninamide hydrochloride sample, finely powdered.

Procedure:

-

Sample Preparation: Place a small amount of the finely powdered sample onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount.

-

Packing: Invert the tube and tap the closed end firmly on a hard surface to pack the sample into a dense column approximately 2-3 mm high at the bottom of the tube.[9][12]

-

Initial Determination (Optional but Recommended): Perform a rapid heating run (e.g., 10 °C/min) to find the approximate melting point.[11]

-

Accurate Determination:

-

Data Recording:

-

Record the temperature (T1) at which the first drop of liquid appears in the sample.

-

Record the temperature (T2) at which the last solid crystal melts completely into a clear liquid.

-

The melting range is reported as T1 - T2. For L-Methioninamide hydrochloride, this is expected to be within 222 - 226 °C.[1][3][4]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 16120-92-6: L-methioninamide hcl | CymitQuimica [cymitquimica.com]

- 3. usbio.net [usbio.net]

- 4. L-Methionine amide hydrochloride | 16120-92-6 [sigmaaldrich.com]

- 5. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]

- 6. Methionine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. usp.org [usp.org]

- 9. thinksrs.com [thinksrs.com]

- 10. mt.com [mt.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

L-Methioninamide Hydrochloride: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methioninamide hydrochloride, a derivative of the essential amino acid L-methionine, is a compound of significant interest in pharmaceutical and biotechnological research. Its structural similarity to methionine, a key component in protein synthesis and various metabolic pathways, positions it as a valuable tool for studying cellular processes and as a potential candidate in drug development.[1] This technical guide provides an in-depth overview of the core physical properties of L-Methioninamide hydrochloride, detailed experimental protocols for their determination, and a visualization of its potential mechanism of action.

Core Physical Properties

The fundamental physical characteristics of L-Methioninamide hydrochloride are crucial for its handling, formulation, and application in research and development. These properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to off-white powder/solid | [2][3] |

| Molecular Formula | C₅H₁₂N₂OS·HCl | [2][3] |

| Molecular Weight | 184.68 g/mol | [3] |

| Melting Point | 222 - 226 °C | [2][3] |

| Solubility | Clear solution (0.3g in 2ml water) | [3] |

| CAS Number | 16120-92-6 | [3] |

Experimental Protocols

Accurate determination of physical properties is essential for the characterization of any pharmaceutical compound. The following sections detail standardized methodologies for measuring the key physical parameters of L-Methioninamide hydrochloride.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.[4][5] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[6]

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry L-Methioninamide hydrochloride is packed into a capillary tube to a height of 2-3 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Initial Determination: A preliminary rapid heating is performed to determine an approximate melting range.

-

Accurate Determination: A fresh sample is heated at a slower rate, typically 1-2 °C per minute, starting from a temperature approximately 20 °C below the estimated melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. This range constitutes the melting point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[7][8]

Protocol:

-

Sample Preparation: An excess amount of L-Methioninamide hydrochloride is added to a known volume of the desired solvent (e.g., deionized water, buffers of various pH) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A filtered aliquot of the supernatant is carefully withdrawn and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid Phase Analysis: The remaining solid material should be analyzed (e.g., by PXRD or DSC) to confirm that no phase change or degradation has occurred during the experiment.[7]

Potential Mechanism of Action: Inhibition of Methionyl-tRNA Synthetase

L-Methioninamide hydrochloride is reported to be a potent inhibitor of methionyl-tRNA synthetase.[1] This enzyme plays a critical role in the initiation of protein synthesis by catalyzing the attachment of methionine to its corresponding transfer RNA (tRNA). Inhibition of this step would halt protein synthesis, a mechanism with potential therapeutic applications.

Caption: Inhibition of Methionyl-tRNA Synthetase by L-Methioninamide Hydrochloride.

This diagram illustrates the normal process of L-methionine activation and its attachment to its cognate tRNA, a crucial step for the initiation of protein synthesis. L-Methioninamide hydrochloride is shown to inhibit the enzyme Methionyl-tRNA Synthetase, thereby blocking this pathway.

References

- 1. CAS 16120-92-6: L-methioninamide hcl | CymitQuimica [cymitquimica.com]

- 2. Pharmaceutical Solid State Materials Characterisation [intertek.com]

- 3. usbio.net [usbio.net]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. chm.uri.edu [chm.uri.edu]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

L-Methioninamide Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methioninamide hydrochloride, a derivative of the essential amino acid L-methionine, is a compound of significant interest in various scientific disciplines, including pharmaceutical development, nutritional science, and biotechnology. Its enhanced stability and solubility compared to its parent amino acid make it a valuable building block in chemical synthesis and a potential therapeutic agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological significance of L-Methioninamide hydrochloride. Detailed experimental protocols for its synthesis and characterization are provided, along with a visualization of its metabolic context.

Chemical Structure and Properties

L-Methioninamide hydrochloride is the hydrochloride salt of L-methioninamide. The chemical structure features a chiral center at the alpha-carbon, retaining the L-configuration of the natural amino acid. The presence of the amide group in place of the carboxylic acid, along with the hydrochloride salt form, significantly influences its chemical and physical properties.

Table 1: Physicochemical Properties of L-Methioninamide Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃ClN₂OS | [1] |

| Molecular Weight | 184.68 g/mol | [1] |

| CAS Number | 16120-92-6 | [2] |

| Appearance | White to off-white crystalline powder/solid | [3] |

| Melting Point | 222 - 226 °C | [2] |

| Solubility | Soluble in water | [1] |

| Optical Rotation | [α]D²⁰ = +17 ± 2° (c=1 in H₂O) | [1] |

| Purity | ≥99% (HPLC) | [1] |

| Storage Temperature | 0 - 8 °C | [2] |

Synthesis and Characterization

Synthesis of L-Methioninamide Hydrochloride

A general and effective method for the synthesis of L-Methioninamide hydrochloride involves the amidation of L-methionine. This can be achieved through a two-step process: esterification of the carboxylic acid followed by ammonolysis of the resulting ester.

Experimental Protocol: Synthesis of L-Methioninamide Hydrochloride

Materials:

-

L-Methionine

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol (B129727) (MeOH)

-

Anhydrous ammonia (B1221849) (NH₃) gas

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol)

Procedure:

-

Esterification of L-Methionine:

-

Suspend L-methionine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude L-methionine methyl ester hydrochloride.

-

-

Ammonolysis of L-Methionine Methyl Ester:

-

Dissolve the crude L-methionine methyl ester hydrochloride in a minimal amount of anhydrous methanol.

-

In a pressure vessel (autoclave), saturate the methanolic solution with anhydrous ammonia gas at a low temperature (e.g., 0 °C).

-

Seal the vessel and allow the reaction to proceed at room temperature for 24-48 hours with stirring.

-

Monitor the conversion of the ester to the amide by TLC.

-

After the reaction is complete, carefully vent the excess ammonia.

-

Remove the solvent under reduced pressure to yield the crude L-methioninamide.

-

-

Formation and Purification of the Hydrochloride Salt:

-

Dissolve the crude L-methioninamide in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrochloric acid in the same solvent to precipitate the L-Methioninamide hydrochloride salt.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the purified L-Methioninamide hydrochloride.[4]

-

Characterization of L-Methioninamide Hydrochloride

A comprehensive characterization of the synthesized L-Methioninamide hydrochloride is crucial to confirm its identity and purity. The following experimental protocols outline the key analytical techniques.

Experimental Protocol: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample of L-Methioninamide hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The expected proton signals include a singlet for the S-methyl group, multiplets for the ethyl chain protons, a multiplet for the alpha-proton, and signals for the amide and amine protons (which may be broad and exchangeable).

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same deuterated solvent. The spectrum should show distinct signals for the S-methyl carbon, the two methylene (B1212753) carbons of the ethyl chain, the alpha-carbon, and the carbonyl carbon of the amide.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Key characteristic absorption bands to identify include: N-H stretching vibrations of the primary amine and amide groups (around 3400-3200 cm⁻¹), C-H stretching of the alkyl groups (around 3000-2800 cm⁻¹), the amide I band (C=O stretch, around 1680-1630 cm⁻¹), and the amide II band (N-H bend, around 1650-1580 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the accurate mass of the molecular ion.

-

The expected [M+H]⁺ ion for L-methioninamide (the free base) would have a theoretical m/z corresponding to the formula C₅H₁₃N₂OS⁺.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Assess the purity of the compound using a reversed-phase HPLC method with a suitable C18 column.

-

A typical mobile phase could be a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

-

Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm). The purity is determined by the peak area percentage of the main component.

-

Biological Significance and Signaling Pathways

L-Methioninamide hydrochloride is recognized for its role in protein synthesis and various metabolic processes.[3] It is considered a precursor to the essential amino acid L-methionine. It is hypothesized that upon administration, the amide bond of L-Methioninamide is hydrolyzed by cellular amidases to yield L-methionine and ammonia. This L-methionine can then enter the well-established methionine metabolic pathways.

The central role of L-methionine is in the Methionine Cycle , where it is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions, including DNA, RNA, and protein methylation. The cycle is crucial for cellular regulation and epigenetic control.

Another critical pathway is the Transsulfuration Pathway , which converts homocysteine, a product of the methionine cycle, into cysteine. Cysteine is a precursor for the synthesis of glutathione, a major cellular antioxidant.

Caption: Proposed metabolic pathway of L-Methioninamide hydrochloride.

Applications in Research and Development

The unique properties of L-Methioninamide hydrochloride make it a valuable tool in several areas of research and development:

-

Pharmaceutical Development: It serves as a building block in the synthesis of peptidomimetics and other pharmaceutical compounds. Its improved solubility can be advantageous in drug formulation.[3]

-

Nutritional Supplements: As a stable and soluble form of a methionine precursor, it has potential applications in nutritional supplements aimed at supporting protein synthesis and metabolic health.[3]

-

Biotechnology: In cell culture media, it can serve as a source of L-methionine, potentially offering benefits in terms of stability and bioavailability for cellular growth and protein production.

Conclusion

L-Methioninamide hydrochloride is a chemically and biologically significant derivative of L-methionine. Its well-defined structure and properties, coupled with established (though adaptable) synthetic routes, make it an accessible compound for researchers. Its role as a precursor to L-methionine places it at the heart of fundamental cellular processes, including protein synthesis, methylation, and antioxidant defense. Further research into its specific metabolic fate and potential therapeutic applications is warranted and holds promise for advancements in medicine and biotechnology.

References

L-Methioninamide Hydrochloride: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methioninamide hydrochloride, the amide derivative of the essential amino acid L-methionine, serves as a key building block and precursor in a variety of research and development applications. Its enhanced solubility and stability compared to L-methionine make it a valuable compound in pharmaceutical synthesis, nutritional supplementation, and biotechnological processes. This technical guide provides an in-depth overview of the known applications of L-Methioninamide hydrochloride in research, focusing on its role as a source of L-methionine and its implications in cellular metabolism and drug development. While direct research on the biological activity of L-Methioninamide hydrochloride is limited, its utility is primarily understood through the well-established functions of L-methionine.

Introduction

L-Methioninamide hydrochloride ((S)-2-Amino-4-(methylthio)butanamide hydrochloride) is a chemically modified form of L-methionine where the carboxylic acid group is replaced by an amide group. This structural modification imparts distinct physicochemical properties, notably increased solubility and stability, which are advantageous in various formulation and experimental settings[1]. In research, it is predominantly utilized as a more readily deliverable source of L-methionine for cell culture, a starting material for the synthesis of pharmaceutical compounds, and a component in nutritional studies[1]. Its significance in research is therefore intrinsically linked to the pivotal roles of L-methionine in cellular processes.

Physicochemical Properties

The hydrochloride salt form of L-Methioninamide enhances its stability and solubility in aqueous solutions, facilitating its use in various experimental buffers and media.

| Property | Value | Reference |

| CAS Number | 16120-92-6 | [2] |

| Molecular Formula | C₅H₁₂N₂OS•HCl | [2] |

| Molecular Weight | 184.68 g/mol | [2] |

| Appearance | White powder | [2] |

| Purity | ≥99% (HPLC) | [2] |

| Solubility | Soluble in water (0.3g in 2ml) | [2] |

| Melting Point | 222-226°C | [2] |

| Storage Temperature | 0-8°C |

Core Research Applications

The primary research applications of L-Methioninamide hydrochloride stem from its identity as a stable and soluble precursor to L-methionine.

Pharmaceutical Synthesis

L-Methioninamide hydrochloride serves as a versatile starting material or intermediate in the synthesis of various pharmaceutical agents[1]. Its amino and amide functionalities provide reactive sites for building more complex molecules, particularly those targeting metabolic pathways where methionine is a key player.

Cell and Tissue Culture

In biotechnology, L-Methioninamide hydrochloride can be used as a component of cell culture media to provide a stable source of L-methionine, which is essential for protein synthesis and cell proliferation[1]. Its high solubility ensures homogeneity in media preparations.

Nutritional Research

In the field of nutritional science, it is used in studies investigating amino acid metabolism and the effects of methionine supplementation. It is also utilized in the formulation of specialized animal feed to improve growth and health[1].

Cosmetics and Skincare

Due to the antioxidant properties associated with sulfur-containing amino acids, L-Methioninamide hydrochloride is explored in cosmetic formulations for its potential to protect the skin from oxidative stress[1].

Experimental Protocols

Detailed experimental protocols for the direct use of L-Methioninamide hydrochloride are not widely published in peer-reviewed literature, as it is typically used as a substitute for L-methionine where enhanced solubility is required. The following represents a generalized protocol for its application in cell culture.

General Protocol for Supplementation in Cell Culture:

-

Preparation of Stock Solution:

-

Dissolve L-Methioninamide hydrochloride in sterile, deionized water or a suitable buffer (e.g., PBS) to create a concentrated stock solution (e.g., 100 mM).

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

-

-

Supplementation of Cell Culture Medium:

-

Thaw the stock solution if frozen and bring to room temperature.

-

Add the required volume of the stock solution to the basal cell culture medium to achieve the desired final concentration of L-methionine equivalent. The final concentration will be cell-line and experiment-dependent.

-

Gently mix the supplemented medium to ensure homogeneity.

-

-

Cell Treatment:

-

Remove the old medium from the cultured cells.

-

Add the freshly prepared medium supplemented with L-Methioninamide hydrochloride to the cells.

-

Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Role in Cellular Metabolism (as a source of L-Methionine)

Upon cellular uptake and subsequent hydrolysis of the amide bond, L-Methioninamide hydrochloride releases L-methionine, which then participates in fundamental metabolic pathways.

Methionine Cycle and Transmethylation

L-methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. This process is crucial for gene regulation, signal transduction, and maintaining cellular homeostasis.

References

Technical Guide: On the Mechanism of Action of L-Methioninamide Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, publicly available scientific literature lacks specific, in-depth studies on the mechanism of action of L-Methioninamide hydrochloride. The information presented in this guide is therefore based on the well-researched biological activities of its parent compound, L-methionine . The amide hydrochloride modification may alter the pharmacokinetic and pharmacodynamic properties, and thus the mechanisms described below for L-methionine should be considered as a foundational reference for further investigation of the derivative compound.

Introduction to L-Methionine's Role in Cellular Processes

L-methionine is an essential sulfur-containing amino acid vital for numerous cellular functions, including protein synthesis, metabolism, and methylation reactions.[1] Its central role in one-carbon metabolism, primarily through its conversion to S-adenosylmethionine (SAM), makes it a critical regulator of cell growth, gene expression, and redox balance.[1][2] A growing body of evidence indicates that many cancer cells exhibit a heightened dependence on methionine, a phenomenon that has spurred research into methionine restriction and methionine-related compounds as potential anti-cancer therapies.[1][3]

Core Mechanisms of Action of L-Methionine in Cancer

The anti-neoplastic effects of L-methionine and its restriction are multifaceted, impacting several key cellular pathways.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

High concentrations of L-methionine have been shown to inhibit the growth of various cancer cell lines.[4][5] This effect is often linked to the induction of cell cycle arrest and apoptosis. The cellular response, however, appears to be highly dependent on the cancer type and the genetic background of the cells, particularly the status of the p53 tumor suppressor protein.[4][5]

For instance, L-methionine treatment (5 mg/ml) for 7 days significantly reduced the proliferation of both BXPC-3 (mutated p53) and HPAC (wild-type p53) pancreatic cancer cells.[4] Interestingly, this treatment induced a significant increase in apoptosis in HPAC cells, but not in BXPC-3 cells, highlighting the differential response based on p53 status.[4]

Table 1: Effects of L-Methionine on Pancreatic Cancer Cell Proliferation and Apoptosis

| Cell Line | p53 Status | Treatment | Proliferation Reduction (%) | Apoptosis Induction (%) | Reference |

| BXPC-3 | Mutated | 5 mg/ml L-methionine (7 days) | 31% | Not Significant | [4] |

| HPAC | Wild-Type | 5 mg/ml L-methionine (7 days) | 32% | 76% (late apoptosis) | [4] |

Modulation of the p53 Pathway

The tumor suppressor protein p53 is a key mediator of L-methionine's anti-cancer effects. Studies have demonstrated that high concentrations of L-methionine can suppress the expression of native (wild-type) p53 at both the mRNA and protein levels in cancer cells like MCF-7 (breast cancer) and LNCaP (prostate cancer).[5] Conversely, L-methionine did not alter the expression of mutated p53 in DU-145 prostate cancer cells.[5] Knocking down p53 expression using siRNA in LNCaP cells was shown to increase cell proliferation even in the presence of methionine, confirming the crucial role of p53 in mediating the growth-inhibitory effects of L-methionine.[5] L-methionine treatment can cause an accumulation of cells with wild-type p53 in the G1 phase of the cell cycle, while cells with mutated p53 may accumulate in the S phase.[6]

Regulation of One-Carbon Metabolism: SAM and Polyamine Synthesis

Methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, histones, and other proteins.[1][7] DNA methylation is a critical epigenetic modification that is often dysregulated in cancer.[8] Methionine metabolism also fuels the synthesis of polyamines, such as spermidine (B129725) and spermine, which are essential for cell proliferation.[3][9] Cancer cells often have upregulated polyamine synthesis.[10] By influencing the levels of SAM, methionine can impact both epigenetic regulation and polyamine production, thereby affecting cancer cell growth.[11] Methionine restriction has been shown to reduce SAM levels, leading to decreased histone methylation and anti-cancer effects.[1]

Immunomodulation via the NR1I2/PCSK9 Signaling Pathway

A recent study has uncovered a novel immunomodulatory role for L-methionine in hepatocellular carcinoma (HCC). L-methionine was identified as a transcriptional inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[12] The study demonstrated that L-methionine downregulates the transcription factor NR1I2, which in turn inhibits the expression of PCSK9.[12] Reduced PCSK9 secretion from tumor cells enhances the cytotoxic activity of CD8+ T cells against the cancer cells.[12] An in vitro concentration of 50 µM L-methionine was found to be optimal for inhibiting PCSK9 expression and promoting CD8+ T cell-mediated killing of liver cancer cells.[12]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Include wells with medium only for background control.

-

Compound Treatment: Add the test compound (e.g., L-Methioninamide hydrochloride at various concentrations) to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well to achieve a final concentration of 0.5 mg/mL.[13]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Subtract the background absorbance from all readings. Cell viability is expressed as a percentage of the untreated control cells.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[15]

-

Cell Culture and Treatment: Grow cells on coverslips or in a 96-well plate and treat with the test compound.

-

Fixation and Permeabilization:

-

TUNEL Reaction:

-

Prepare the TdT reaction cocktail according to the manufacturer's instructions, containing TdT enzyme and fluorescently labeled dUTP.

-

Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.[16]

-

-

Staining and Visualization:

-

Wash the cells to remove unincorporated nucleotides.

-

If necessary, perform secondary staining with a fluorescent dye-conjugated antibody or streptavidin.

-

Counterstain the nuclei with a DNA stain like Hoechst 33342.[15]

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Protein Expression Analysis: Western Blot for p53

Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53.[17]

-

Protein Extraction:

-

Treat cells with the test compound and harvest them.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[17]

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Incubate the membrane with a primary antibody specific for p53 (e.g., clones DO-1 or DO-7) overnight at 4°C.[19][20]

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.[17]

-

Quantify band intensities using densitometry software and normalize to a loading control protein like β-actin or GAPDH.

-

Signaling Pathways and Visualizations

L-Methionine's Influence on the p53 Pathway in Cancer Cells

Caption: L-Methionine's effect on the p53 pathway in wild-type p53 cancer cells.

L-Methionine's Role in One-Carbon and Polyamine Metabolism

Caption: Overview of L-Methionine's central role in metabolism.

Immunomodulatory Action of L-Methionine in Hepatocellular Carcinoma

Caption: L-Methionine enhances anti-tumor immunity by inhibiting the NR1I2/PCSK9 axis.

References

- 1. Clinical Studies of Methionine-Restricted Diets for Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. l-Methionine inhibits growth of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methionine inhibits cellular growth dependent on the p53 status of cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S-Adenosylmethionine: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase I Trial of a Methionine Restricted Diet with Concurrent Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyamine pathway activity promotes cysteine essentiality in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-methionine promotes CD8+ T cells killing hepatocellular carcinoma by inhibiting NR1I2/PCSK9 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 15. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. resources.novusbio.com [resources.novusbio.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. researchgate.net [researchgate.net]

A Comparative Analysis of L-Methioninamide Hydrochloride and L-Methionine for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Core Physicochemical Properties, Structural Differences, and Experimental Characterization of L-Methionine and its Amide Derivative.

This whitepaper provides a detailed comparison of the fundamental properties of L-Methioninamide hydrochloride and its parent amino acid, L-methionine. Tailored for researchers, scientists, and professionals in drug development, this guide delves into their structural and physicochemical differences, offering insights into their potential applications. The information is presented through comparative data tables, detailed experimental methodologies, and visual representations of their chemical relationship.

Core Physicochemical Properties

A comprehensive understanding of the basic physicochemical properties is crucial for the application of these compounds in research and development. The following table summarizes the key quantitative data for L-Methioninamide hydrochloride and L-methionine.

| Property | L-Methioninamide Hydrochloride | L-Methionine |

| Molecular Formula | C₅H₁₂N₂OS·HCl[1][2][3] | C₅H₁₁NO₂S[4] |

| Molecular Weight | 184.69 g/mol [1][2] | 149.21 g/mol [4] |

| Melting Point | 222 - 226 °C[1][2][3][5] | 280 - 284 °C (decomposes)[4] |

| Solubility | Soluble in water[3][6] | 56.6 g/L in water at 25 °C; Soluble in warm dilute alcohol; Insoluble in absolute alcohol, ether, petroleum ether, benzene, and acetone. |

| pKa | Data not available in cited sources. | pKa₁ (α-carboxyl): 2.28, pKa₂ (α-amino): 9.21[4] |

| Appearance | White to off-white powder/solid[1][2] | White crystalline powder or colorless crystals. |

Structural Relationship and Chemical Differences

L-Methioninamide hydrochloride is a derivative of L-methionine where the carboxylic acid group has been converted to a primary amide. This seemingly minor modification results in significant changes to the molecule's physicochemical properties, as evidenced in the table above. The hydrochloride salt form of the amide enhances its stability and solubility in aqueous solutions.

The structural difference between the two molecules is illustrated in the following diagram:

Experimental Protocols for Property Determination

Accurate characterization of L-methioninamide hydrochloride and L-methionine relies on standardized experimental protocols. Below are detailed methodologies for determining their key physicochemical properties.

Melting Point Determination (Capillary Method)

The melting point of both compounds can be determined using a digital melting point apparatus.

Workflow:

Procedure:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady and slow rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. For compounds that decompose, the decomposition temperature is noted.

Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

Workflow:

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.

Workflow:

Procedure:

-

A solution of the compound with a known concentration is prepared in deionized water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl).

-

The pH of the solution is measured and recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH against the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the flat "buffer region" of the titration curve. For a molecule with multiple ionizable groups, like L-methionine, there will be multiple buffer regions and corresponding pKa values.[7][8][9]

Conclusion

L-Methioninamide hydrochloride and L-methionine, while structurally similar, exhibit distinct physicochemical properties that influence their behavior and potential applications. The amidation of the carboxylic acid group in L-methionine to form L-Methioninamide hydrochloride leads to a lower melting point and alters its solubility characteristics. This guide provides the foundational data and experimental context necessary for researchers and drug development professionals to effectively utilize these compounds in their work. The provided experimental protocols offer a starting point for in-house characterization and quality control.

References

- 1. scribd.com [scribd.com]

- 2. chemimpex.com [chemimpex.com]

- 3. usbio.net [usbio.net]

- 4. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Methionine amide hydrochloride | 16120-92-6 [sigmaaldrich.com]

- 6. CAS 16120-92-6: L-methioninamide hcl | CymitQuimica [cymitquimica.com]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. egyankosh.ac.in [egyankosh.ac.in]

- 9. repository.stcloudstate.edu [repository.stcloudstate.edu]

L-Methioninamide Hydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methioninamide hydrochloride, a derivative of the essential amino acid L-methionine, presents enhanced solubility and stability, making it a compound of significant interest in various biomedical research and pharmaceutical development applications. This technical guide provides an in-depth overview of the biological activity of L-Methioninamide hydrochloride, with a primary focus on its role as an inhibitor of methionyl-tRNA synthetase. Given the limited specific data on the amide derivative, this guide also extensively reviews the well-documented antiproliferative, cell cycle-modulating, and pro-apoptotic effects of its parent compound, L-methionine, which are anticipated to be relevant to L-Methioninamide hydrochloride. This document aims to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways and workflows to facilitate further research and drug discovery efforts.

Inhibition of Methionyl-tRNA Synthetase

L-Methioninamide hydrochloride has been identified as an inhibitor of methionyl-tRNA synthetase (MetRS), an essential enzyme responsible for the charging of tRNA with methionine during protein synthesis. Inhibition of this enzyme disrupts protein production, leading to a cessation of cell growth and proliferation.

Quantitative Data: Enzyme Inhibition

A study investigating a series of methionine analogues demonstrated the inhibitory potential of L-Methioninamide against E. coli methionyl-tRNA synthetase. While a specific IC50 or Kᵢ value for L-Methioninamide was not determined in the cited study, its activity was quantified as a percentage of inhibition at a given concentration. For context, the inhibitory constant (Kᵢ) for a related compound, L-methionine hydroxamate, was determined.

| Compound | Target Enzyme | Concentration (µM) | % Inhibition | Kᵢ (µM) |

| L-Methioninamide | E. coli Methionyl-tRNA Synthetase | 270 | 25% | Not Determined |

| L-Methionine Hydroxamate | E. coli Methionyl-tRNA Synthetase | - | - | 19[1][2] |

Experimental Protocol: Methionyl-tRNA Synthetase Inhibition Assay

The following protocol is a representative method for assessing the inhibitory activity of compounds like L-Methioninamide hydrochloride against methionyl-tRNA synthetase.

Objective: To determine the extent of inhibition of methionyl-tRNA synthetase activity by a test compound.

Materials:

-

Purified methionyl-tRNA synthetase

-

[³⁵S]-L-methionine

-

Total tRNA or purified tRNAMet

-

ATP

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Test compound (L-Methioninamide hydrochloride)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and [³⁵S]-L-methionine.

-

Add varying concentrations of the test compound (L-Methioninamide hydrochloride) to the reaction mixture.

-

Initiate the reaction by adding purified methionyl-tRNA synthetase and tRNA.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by spotting the mixture onto glass fiber filters and precipitating the macromolecules with cold TCA.

-

Wash the filters extensively with cold TCA and ethanol (B145695) to remove unincorporated [³⁵S]-L-methionine.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition by comparing the radioactivity of samples with the test compound to a control sample without the inhibitor.

Diagram of the Methionyl-tRNA Synthetase Inhibition Assay Workflow:

Workflow for the methionyl-tRNA synthetase inhibition assay.

Antiproliferative and Cytotoxic Activities (Inferred from L-Methionine Data)

Due to its structural similarity and enhanced stability, L-Methioninamide hydrochloride is expected to exhibit biological activities comparable to or greater than its parent compound, L-methionine. Extensive research has demonstrated the antiproliferative and cytotoxic effects of L-methionine on various cancer cell lines. These effects are often dependent on the p53 tumor suppressor status of the cells.

Quantitative Data: Antiproliferative Effects of L-Methionine

| Cell Line | Cancer Type | p53 Status | Treatment | Duration | % Proliferation Inhibition |

| BXPC-3 | Pancreatic | Mutated | 5 mg/mL L-methionine | 7 days | 31%[3] |

| HPAC | Pancreatic | Wild-type | 5 mg/mL L-methionine | 7 days | 35%[3] |

| MCF-7 | Breast | Wild-type | 5 mg/mL L-methionine | 72 hours | Significant inhibition |

| LNCaP | Prostate | Wild-type | 5 mg/mL L-methionine | 72 hours | Significant inhibition |

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

Objective: To quantify the effect of a compound on cell proliferation and viability.

Materials:

-

Cancer cell lines (e.g., BXPC-3, HPAC, MCF-7, LNCaP)

-

Complete cell culture medium

-

96-well plates

-

L-Methioninamide hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of L-Methioninamide hydrochloride for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Diagram of the MTT Assay Workflow:

Workflow for the MTT cell proliferation assay.

Modulation of the Cell Cycle (Inferred from L-Methionine Data)

L-methionine has been shown to induce cell cycle arrest in cancer cells, with the specific phase of arrest often correlating with the p53 status of the cells.

Quantitative Data: L-Methionine-Induced Cell Cycle Arrest

| Cell Line | p53 Status | Treatment | Duration | Cell Cycle Arrest Phase |

| LNCaP | Wild-type | 5 mg/mL L-methionine | 72 hours | G1[4] |

| MCF-7 | Wild-type | 5 mg/mL L-methionine | 72 hours | G1[4] |

| DU-145 | Mutated | 5 mg/mL L-methionine | 72 hours | S[4] |

| BXPC-3 | Mutated | 5 mg/mL L-methionine | 7 days | S[3] |

| HPAC | Wild-type | 5 mg/mL L-methionine | 7 days | G0/G1 and S[3] |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with a compound.

Materials:

-

Cancer cell lines

-

L-Methioninamide hydrochloride

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with L-Methioninamide hydrochloride for the desired time.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark.

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Induction of Apoptosis (Inferred from L-Methionine Data)

In addition to cell cycle arrest, L-methionine can induce apoptosis in certain cancer cell lines, a process that is also influenced by p53 status.

Quantitative Data: L-Methionine-Induced Apoptosis

| Cell Line | p53 Status | Treatment | Duration | % Increase in Apoptosis |

| HPAC | Wild-type | 5 mg/mL L-methionine | 7 days | 40-75%[3][5] |

| BXPC-3 | Mutated | 5 mg/mL L-methionine | 7 days | No significant increase[3] |

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

L-Methioninamide hydrochloride

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with L-Methioninamide hydrochloride for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry, detecting the fluorescence of FITC and PI.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[1][3][5][6][7][8][9][10][11][12][13]

Signaling Pathways

The biological effects of L-methionine are intricately linked to cellular signaling pathways, with the p53 pathway playing a central role in its anticancer activities.

p53-Dependent Cell Cycle Arrest

In cancer cells with wild-type p53, high concentrations of L-methionine can lead to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21. This, in turn, inhibits the activity of cyclin-CDK complexes, leading to a G1 phase arrest of the cell cycle. In cells with mutated or non-functional p53, this pathway is disrupted, and L-methionine may induce cell cycle arrest through different mechanisms, such as S-phase arrest.

Diagram of the p53-Dependent Cell Cycle Arrest Pathway:

p53-dependent cell cycle arrest induced by L-methionine.

Conclusion

L-Methioninamide hydrochloride is a promising compound with demonstrated inhibitory activity against methionyl-tRNA synthetase. While direct quantitative data on its broader biological activities are currently limited, the extensive research on its parent molecule, L-methionine, strongly suggests its potential as an antiproliferative, cell cycle-modulating, and pro-apoptotic agent, particularly in the context of cancer research. The enhanced physicochemical properties of L-Methioninamide hydrochloride may translate to improved efficacy in these biological processes. This technical guide provides a foundational resource for researchers and drug development professionals, outlining the known activities, providing detailed experimental protocols for further investigation, and visualizing the key cellular pathways involved. Further studies are warranted to specifically quantify the biological effects of L-Methioninamide hydrochloride and elucidate its full therapeutic potential.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionine analogues as inhibitors of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. l-Methionine inhibits growth of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. researchgate.net [researchgate.net]

L-Methioninamide Hydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for L-Methioninamide hydrochloride. It is intended for informational purposes for a professional audience and should not be considered a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Specific safety data for L-Methioninamide hydrochloride is limited; therefore, this guide extrapolates from data on the parent compound, L-methionine, and general principles of laboratory safety. Always consult the official SDS provided by the supplier and adhere to all institutional and regulatory safety protocols.

Introduction

Physicochemical and Toxicological Properties

Quantitative data for L-Methioninamide hydrochloride and its parent compound, L-methionine, are summarized below. The data for L-methionine is provided for context and as a basis for risk assessment in the absence of specific data for the amide derivative.

Table 1: Physicochemical Properties

| Property | L-Methioninamide Hydrochloride | L-Methionine |

| CAS Number | 16120-92-6[1][2] | 63-68-3[3] |

| Molecular Formula | C₅H₁₂N₂OS•HCl[2] | C₅H₁₁NO₂S[] |

| Molecular Weight | 184.68 g/mol [2] | 149.21 g/mol [3][] |

| Appearance | White to off-white crystalline powder[1][2] | Colorless or white crystalline solid[3] |

| Melting Point | 222-226 °C[2] | 276-279 °C (decomposes)[] |

| Boiling Point | 351.8 °C at 760 mmHg | Decomposes below boiling point[3] |

| Solubility | Soluble in water[1][2] | 53.7 g/L in water at 20 °C[] |

| Partition Coefficient (log Pow) | Not available | -1.87 at 30 °C[3] |

Table 2: Toxicological Data (L-Methionine)

| Endpoint | Value | Species | Route | Reference |

| LD50 (Acute Oral) | > 10,000 mg/kg | Rat | Oral | [3] |

| Skin Corrosion/Irritation | No skin irritation | Rabbit | Dermal | [3] |

| Serious Eye Damage/Irritation | No eye irritation | Rabbit | Ocular | [3] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA | N/A | N/A | [3] |

Hazard Identification and GHS Classification

Based on the available data for L-methionine, L-Methioninamide hydrochloride is not expected to be classified as a hazardous substance. However, as with any chemical of unknown toxicity, it should be handled with care.

-

GHS Classification (L-Methionine): Not a hazardous substance or mixture.[3]

-

Potential Hazards:

-

May cause mild irritation to the eyes, skin, and respiratory tract upon direct contact or inhalation of dust.[5]

-

Fine dust dispersed in the air may create a combustible dust mixture.[]

-

In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and sulfur oxides may be released.[3][]

-

Safe Handling and Storage

Personal Protective Equipment (PPE)

The following PPE is recommended when handling L-Methioninamide hydrochloride powder:

-

Eye Protection: Safety glasses with side shields or chemical safety goggles.[3][6]

-

Hand Protection: Nitrile rubber gloves with a minimum thickness of 0.11 mm.[3][5]

-

Respiratory Protection: A NIOSH/MSHA-approved respirator (e.g., N95 or P1 filter) is required if dust is generated.[3][5]

-

Skin and Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.[]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling large quantities or when dust generation is likely.[5]

-

Ensure an eyewash station and safety shower are readily accessible.[5]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[]

-

Recommended storage temperature is between 0-8 °C for long-term stability.[7]

-

The substance may be air-sensitive and hygroscopic; consider storing under an inert gas.[2]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[3][]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Consult a doctor if feeling unwell.[3]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Avoid dust formation and inhalation. Wear appropriate PPE.[3]

-

Environmental Precautions: Prevent the product from entering drains.[3]

-

Containment and Cleanup:

-

Dampen the spilled solid material with water to avoid generating dust.

-

Sweep up the material and place it into a suitable, labeled container for disposal.[5]

-

Clean the affected area with soap and water.

-

Firefighting Measures

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][]

-

Specific Hazards: The substance is combustible. In a fire, it may produce toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.[3][]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][]

Experimental Protocols and Workflows

Detailed experimental protocols for the safety assessment of L-Methioninamide hydrochloride are not available in the public domain. However, based on standard laboratory procedures for handling chemical compounds, the following workflows can be proposed.

Diagram 1: General Laboratory Handling Workflow

Caption: A logical workflow for the safe handling of L-Methioninamide hydrochloride in a laboratory setting.

Diagram 2: Emergency Response to Accidental Exposure

Caption: A decision-making flowchart for first aid response to accidental exposure to L-Methioninamide hydrochloride.

Potential Signaling Pathways and Mechanism of Toxicity